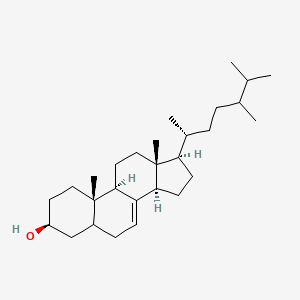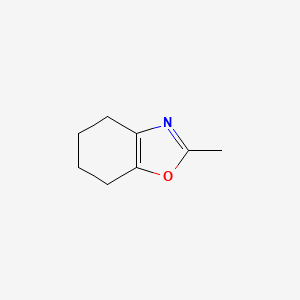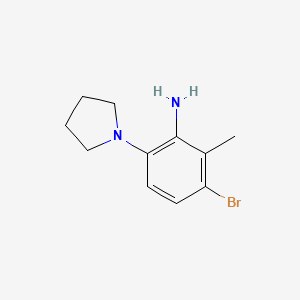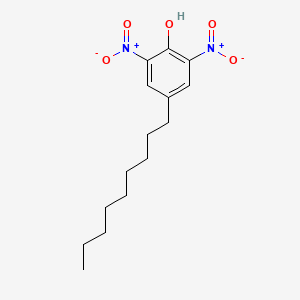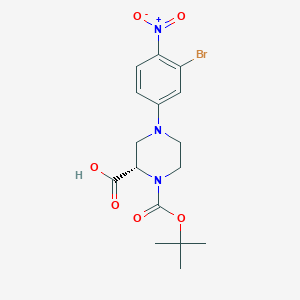![molecular formula C14H29NO3 B13732508 Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- CAS No. 212335-62-1](/img/structure/B13732508.png)
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- is a chemical compound with the molecular formula C14H29NO3 and a molecular weight of 259.38 g/mol. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- typically involves the reaction of neodecanoic acid with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Neodecanoic Acid+2-(2-hydroxyethoxy)ethylamine→Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-
Industrial Production Methods: In industrial settings, the production of Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or simpler amides .
Aplicaciones Científicas De Investigación
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Employed in studies related to enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
- N-[2-(2-Hydroxyethoxy)ethyl]decanamide
- Bis-(hydroxyethyl) methyl amine
- Ethanolamines
Comparison: Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and versatility in various applications .
Propiedades
Número CAS |
212335-62-1 |
|---|---|
Fórmula molecular |
C14H29NO3 |
Peso molecular |
259.38 g/mol |
Nombre IUPAC |
2,3-diethyl-N-[2-(2-hydroxyethoxy)ethyl]-4-methylpentanamide |
InChI |
InChI=1S/C14H29NO3/c1-5-12(11(3)4)13(6-2)14(17)15-7-9-18-10-8-16/h11-13,16H,5-10H2,1-4H3,(H,15,17) |
Clave InChI |
GNEIQKMHZNTNBR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)C)C(CC)C(=O)NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732428.png)
amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)
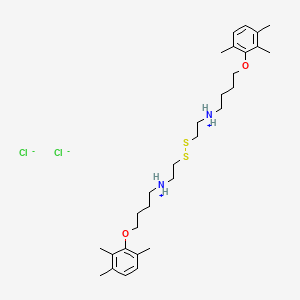
![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)
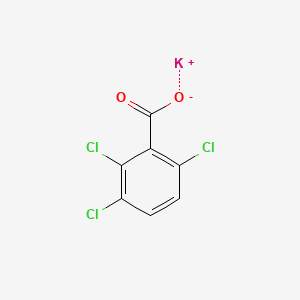

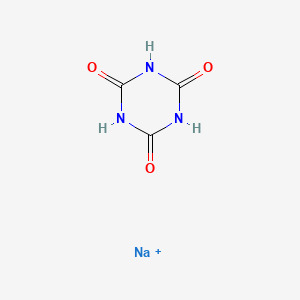
![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
